Oral Bioavailability of Prunasin vs. Amygdalin
The parent compound prunasin demonstrates significantly superior oral bioavailability (approximately 50%) compared to amygdalin, which is 'hardly absorbed unchanged' [1]. Furthermore, when administered orally, prunasin is predominantly absorbed as its prototype form (64.91% oral bioavailability), whereas amygdalin is primarily absorbed as its metabolite, prunasin, with an extremely low bioavailability of only 0.19% [2]. This metabolic distinction is critical for studies where the parent compound's direct effect, rather than that of a metabolite, is under investigation.
| Evidence Dimension | Oral Bioavailability (F) in Rat Model |
|---|---|
| Target Compound Data | 64.91% (as prototype) [2] |
| Comparator Or Baseline | Amygdalin: 0.19% (as prototype) [2]; Prunasin: ~50% (dog model) [1] |
| Quantified Difference | Prunasin bioavailability is >340-fold higher than that of amygdalin in rats [2]. |
| Conditions | Rat plasma after oral administration of prunasin or amygdalin; measured by UHPLC-Q Exactive Hybrid Quadrupole Orbitrap High-Resolution Accurate Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS) [2]. |
Why This Matters
For in vivo studies where the therapeutic or toxic effect of the parent prunasin molecule is the focus, the tetraacetate-protected form can be deprotected to yield a compound with vastly superior bioavailability compared to the more complex diglucoside, amygdalin.
- [1] Rauws, A. G., et al. The pharmacokinetics of prunasin, a metabolite of amygdalin. J Toxicol Clin Toxicol. 1982 Oct;19(8):851-6. View Source
- [2] Zhang, C., et al. Pharmacokinetics and anti-liver fibrosis characteristics of amygdalin: Key role of the deglycosylated metabolite prunasin. Phytomedicine. 2022 May;99:154018. View Source
